molecular formula C22H24N2O4 B5029313 N,N'-bis(4-acetylphenyl)hexanediamide

N,N'-bis(4-acetylphenyl)hexanediamide

Cat. No.: B5029313
M. Wt: 380.4 g/mol
InChI Key: MZINLNPUSUTMQT-UHFFFAOYSA-N
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Description

N,N’-bis(4-acetylphenyl)hexanediamide is an organic compound characterized by the presence of two acetylphenyl groups attached to a hexanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-acetylphenyl)hexanediamide typically involves the reaction of hexanediamine with 4-acetylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(4-acetylphenyl)hexanediamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-acetylphenyl)hexanediamide can undergo various chemical reactions, including:

    Oxidation: The acetyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups in the acetylphenyl moieties can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of N,N’-bis(4-carboxyphenyl)hexanediamide.

    Reduction: Formation of N,N’-bis(4-hydroxyphenyl)hexanediamide.

    Substitution: Formation of nitro or halogenated derivatives of N,N’-bis(4-acetylphenyl)hexanediamide.

Scientific Research Applications

N,N’-bis(4-acetylphenyl)hexanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of N,N’-bis(4-acetylphenyl)hexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylphenyl groups can form hydrogen bonds or hydrophobic interactions with the active sites of proteins, modulating their activity. The hexanediamide backbone provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N,N’-bis(4-acetylphenyl)hexanediamide can be compared with other similar compounds, such as:

    N,N’-bis(4-methylphenyl)hexanediamide: Similar structure but with methyl groups instead of acetyl groups, leading to different chemical reactivity and biological activity.

    N,N’-bis(4-carboxyphenyl)hexanediamide: Oxidized form with carboxylic acid groups, which may exhibit different solubility and binding properties.

    N,N’-bis(4-hydroxyphenyl)hexanediamide: Reduced form with hydroxyl groups, potentially offering different hydrogen bonding capabilities.

The uniqueness of N,N’-bis(4-acetylphenyl)hexanediamide lies in its acetyl groups, which provide specific chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

N,N'-bis(4-acetylphenyl)hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-15(25)17-7-11-19(12-8-17)23-21(27)5-3-4-6-22(28)24-20-13-9-18(10-14-20)16(2)26/h7-14H,3-6H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZINLNPUSUTMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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